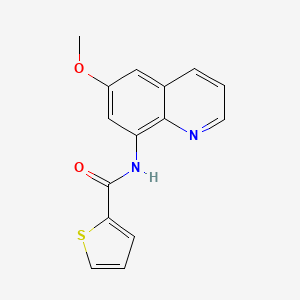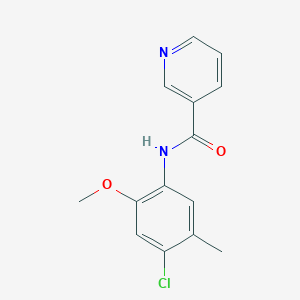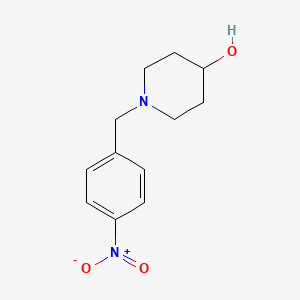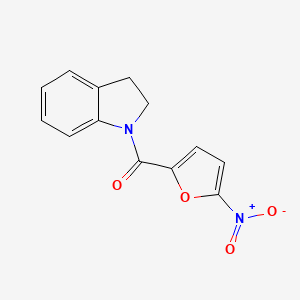![molecular formula C21H22N2O B5637830 5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5637830.png)
5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine” derivatives often involves multi-step chemical processes starting from 5H-dibenzo[b,f]azepine. A notable method includes phosgenation followed by reactions with hydrazine hydrate, aromatic aldehydes, and chloroacetyl chloride in the presence of triethylamine to yield various derivatives (Bhatt & Patel, 2005), (Bhatt & Patel, 2006).
Molecular Structure Analysis
The molecular structure of “5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine” derivatives has been elucidated through spectral studies and X-ray diffraction, confirming the azepine ring adopts a boat conformation. Detailed structural analysis has been performed on derivatives to understand their conformational dynamics and bonding characteristics (Shankar et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of “5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine” derivatives involves various functional group modifications and ring transformations. Notable reactions include palladium-catalyzed double C-H bond activation leading to the synthesis of dibenzo[c,e]azepine-5,7(6H)-diones and diastereoselective syntheses involving Pd(II)-catalyzed [5 + 2] annulation processes (Kondapalli et al., 2017), (Bai et al., 2017).
Physical Properties Analysis
The physical properties, including crystal structure and vibrational spectra, of “5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine” derivatives, have been extensively studied. These studies provide insights into the compound's stability, conformation, and intermolecular interactions, highlighting the importance of the azepine core in determining the physical characteristics of these molecules (Muthu & Renuga, 2013).
Chemical Properties Analysis
The chemical properties of “5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine” derivatives, including their reactivity patterns, functional group transformations, and interaction capabilities, have been detailed through synthetic and analytical methods. These properties are crucial for understanding the versatility of the compound in synthetic chemistry and potential applications (Jalal et al., 2014).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with “5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine” would likely be similar to those of Carbamazepine. Carbamazepine can cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause an allergic skin reaction, and may damage fertility or the unborn child .
Zukünftige Richtungen
The synthesis of azepines, including “5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine”, is a significant area of research in medicinal chemistry. Future directions may include the development of new synthetic strategies for the preparation of azepines, as well as the exploration of their potential pharmacological properties .
Eigenschaften
IUPAC Name |
azepan-1-yl(benzo[b][1]benzazepin-11-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c24-21(22-15-7-1-2-8-16-22)23-19-11-5-3-9-17(19)13-14-18-10-4-6-12-20(18)23/h3-6,9-14H,1-2,7-8,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFWEBGYVSJWDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
azepan-1-yl(5H-dibenzo[b,f]azepin-5-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-methoxyphenyl)-5-[(methylthio)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5637762.png)


![8-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5637781.png)



![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5637796.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-pyridinylmethyl)acetamide](/img/structure/B5637813.png)
![rel-(1S,6R)-3-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/structure/B5637826.png)

